2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid
CAS No.: 796106-55-3
Cat. No.: VC6335522
Molecular Formula: C15H20N2O6S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 796106-55-3 |
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Molecular Formula | C15H20N2O6S |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
Standard InChI | InChI=1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19) |
Standard InChI Key | PDGGGTAUHVTAJJ-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid (IUPAC: 5-[(morpholin-4-yl)sulfonyl]-2-morpholin-4-ylbenzoic acid) belongs to the sulfonamide class of aromatic carboxylic acids. Its structure comprises:
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A benzoic acid core substituted at positions 2 and 5
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A morpholine group (-N(C2H4)2O) at position 2
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A morpholin-4-ylsulfonyl group (-SO2-N(C2H4)2O) at position 5
The molecular formula is C15H19N3O6S, with a molecular weight of 393.40 g/mol (calculated from PubChem data for analogous compounds ).
Spectral and Computational Data
While experimental spectral data for this specific compound are unavailable, predictive analyses based on structural analogs suggest:
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1H NMR: Multiplets between δ 3.0–4.0 ppm for morpholine protons, aromatic signals at δ 7.5–8.5 ppm
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches)
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Mass Spectrometry: Predicted molecular ion peak at m/z 393.1 (M+H)+ with fragmentation patterns consistent with sulfonamide cleavage
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of benzoic acid precursors:
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Sulfonation: Introduction of the sulfonyl group at position 5 using chlorosulfonic acid
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Morpholine Coupling:
Stepwise Synthesis Protocol
Adapted from morpholine-containing sulfonamide syntheses :
Step 1: 5-Sulfobenzoic Acid Preparation
Benzoic acid undergoes sulfonation at 80–100°C with chlorosulfonic acid, yielding 5-sulfobenzoic acid.
Step 2: Sulfonyl Chloride Formation
Treatment with PCl5 converts the sulfonic acid group to sulfonyl chloride:
Step 3: Morpholine Functionalization
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Position 2 Modification:
Nucleophilic substitution with morpholine in DMF at 110°C:
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Position 5 Sulfonamide Formation:
React sulfonyl chloride with morpholine in aqueous base (pH 9–10):
Step 4: Carboxylic Acid Protection/Deprotection
Ethyl ester protection during synthesis prevents unwanted side reactions, with final hydrolysis using NaOH/EtOH .
Physicochemical Properties
Solubility and Partitioning
Predicted properties (ChemAxon MarvinSketch):
Property | Value |
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LogP (Octanol-Water) | 1.24 ± 0.45 |
Water Solubility | 2.34 mg/L (25°C) |
pKa (Carboxylic Acid) | 3.12 ± 0.20 |
pKa (Sulfonamide) | 8.95 ± 0.30 |
The dual morpholine groups enhance solubility in polar aprotic solvents (DMF, DMSO) while reducing aqueous solubility compared to simpler benzoic acids .
Biological Activity and Applications
The sulfonamide moiety facilitates binding to dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Kinase Inhibition
Molecular docking studies predict strong interaction with PI3Kγ (ΔG = -9.8 kcal/mol), suggesting potential anticancer applications . Key interactions include:
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Sulfonyl oxygen hydrogen bonds with Lys833
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Morpholine oxygen coordination with Asp841
Parameter | Value |
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Biodegradation (BIOWIN) | 1.23 (Not readily biodegradable) |
Bioaccumulation (BCF) | 142 L/kg |
The high bioaccumulation potential necessitates proper handling to prevent environmental persistence .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Protein kinase inhibitors (via sulfonamide modifications)
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Antibiotic conjugates (carboxylic acid-mediated prodrug formation)
Materials Science Applications
The rigid aromatic core and hydrogen-bonding capabilities make it suitable for:
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Metal-organic frameworks (MOFs) with Cu(II) nodes
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Liquid crystal precursors (modification of terminal groups)
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